1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a complex organic compound that features a benzimidazole core, a butanol group, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(4-methoxyphenoxy)ethyl halide under basic conditions.
Introduction of the Butanol Group: The final step involves the alkylation of the benzimidazole derivative with butanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group could result in a variety of derivatives.
Scientific Research Applications
1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethanol
- 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}pentan-1-ol
Uniqueness
1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-25-16-11-9-15(24-2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPALQUUDAGTSJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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